molecular formula C18H18O5 B14145138 Helilandin B CAS No. 74064-14-5

Helilandin B

Cat. No.: B14145138
CAS No.: 74064-14-5
M. Wt: 314.3 g/mol
InChI Key: PSHNFUINYKNYTK-MDZDMXLPSA-N
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Description

Helilandin B is a chalcone, a type of natural compound known for its diverse biological activities. It is characterized by its chemical structure, which includes a phenylpropanoid backbone. The IUPAC name for this compound is (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one . This compound has been isolated from various plant species, including Helichrysum sutherlandii .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helilandin B can be synthesized through the condensation of 2-hydroxy-4,5,6-trimethoxyacetophenone with benzaldehyde in the presence of alcoholic potassium hydroxide. This reaction typically yields this compound as a yellow or orange-yellow crystalline solid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Helilandin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and cancer. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through the modulation of oxidative stress and apoptosis .

Comparison with Similar Compounds

Helilandin B is unique among chalcones due to its specific substitution pattern on the phenyl rings. Similar compounds include:

Properties

CAS No.

74064-14-5

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+

InChI Key

PSHNFUINYKNYTK-MDZDMXLPSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC

Origin of Product

United States

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